What is the exact chemical structure of 1-(3-Chloro-benzyl)-pyrrolidin-3-ol
What is the exact chemical structure of 1-(3-Chloro-benzyl)-pyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a vast array of biologically active compounds.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance in the development of novel therapeutics.[1] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a critical factor in designing molecules with high target specificity and affinity. This guide provides a comprehensive technical overview of a specific pyrrolidine derivative, 1-(3-Chloro-benzyl)-pyrrolidin-3-ol, a compound of interest for its potential applications in drug discovery and development.
Chemical Structure and Identifiers
The exact chemical structure of 1-(3-Chloro-benzyl)-pyrrolidin-3-ol is defined by a pyrrolidin-3-ol core with a 3-chlorobenzyl group attached to the nitrogen atom. This molecule exists as a racemic mixture or as individual enantiomers. The (S)-enantiomer has been assigned the CAS Number 1264038-70-1.[3]
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Caption: 2D Chemical Structure of 1-(3-Chloro-benzyl)-pyrrolidin-3-ol
| Identifier | Value | Source |
| IUPAC Name | 1-(3-chlorobenzyl)pyrrolidin-3-ol | Inferred |
| CAS Number | 1264038-70-1 ((S)-enantiomer) | [3] |
| Molecular Formula | C₁₁H₁₄ClNO | [3] |
| Molecular Weight | 211.69 g/mol | Calculated |
| SMILES | C1C(CN(C1)CC2=CC(=CC=C2)Cl)O | Inferred |
| InChI | InChI=1S/C11H14ClNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2 | Inferred |
Synthesis and Manufacturing
Proposed Synthetic Pathway
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Caption: Proposed synthetic workflow for 1-(3-Chloro-benzyl)-pyrrolidin-3-ol.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(3-Chlorophenyl)but-3-en-1-ol
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To a solution of 3-chlorobenzaldehyde in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of allylmagnesium bromide in diethyl ether dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude homoallylic alcohol.
Step 2: Synthesis of 4-((3-Chlorobenzyl)amino)butane-1,2-diol
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The crude 1-(3-chlorophenyl)but-3-en-1-ol is first epoxidized using a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA).
-
The resulting epoxide is then subjected to ring-opening with 3-chlorobenzylamine to yield the corresponding amino diol.
Step 3: Cyclodehydration to 1-(3-Chloro-benzyl)-pyrrolidin-3-ol
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To a solution of thionyl chloride in dichloromethane (DCM) at 0 °C, slowly add a solution of the 4-((3-chlorobenzyl)amino)butane-1,2-diol in DCM.[5]
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Stir the reaction mixture at room temperature for 1-2 hours.[5]
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Carefully quench the reaction with a dilute aqueous solution of sodium hydroxide.[5]
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1-(3-Chloro-benzyl)-pyrrolidin-3-ol.[5]
Spectroscopic and Physicochemical Properties
Direct spectroscopic data for 1-(3-Chloro-benzyl)-pyrrolidin-3-ol is not widely published. However, based on the known spectral characteristics of related N-benzylpyrrolidine and chlorinated aromatic compounds, the following properties can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorobenzyl group, typically in the range of 7.0-7.4 ppm. The benzylic protons (CH₂) will likely appear as a singlet around 3.6 ppm. The protons on the pyrrolidine ring will exhibit complex multiplets between 1.8 and 3.0 ppm, with the proton on the carbon bearing the hydroxyl group (CH-OH) appearing further downfield, likely between 4.0 and 4.5 ppm. The hydroxyl proton will present as a broad singlet, the position of which is dependent on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the chlorine atom being influenced by its electronegativity. The benzylic carbon is expected around 60 ppm. The carbons of the pyrrolidine ring will resonate in the aliphatic region, with the carbon attached to the hydroxyl group appearing in the range of 65-75 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 1-(3-Chloro-benzyl)-pyrrolidin-3-ol would be characterized by the following key absorption bands:
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A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.[6]
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C-H stretching vibrations for the aromatic and aliphatic portions of the molecule around 2850-3100 cm⁻¹.[6]
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Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
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A C-N stretching band, typically around 1100-1250 cm⁻¹.
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A C-Cl stretching vibration, which for a chlorobenzene derivative, would appear in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 211 and 213 with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. A prominent fragment would likely be the tropylium ion or a substituted tropylium ion resulting from the cleavage of the benzyl group, appearing at m/z 125 and 127.[7]
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Boiling Point | > 250 °C |
| Melting Point | Not available |
| Solubility | Soluble in methanol, ethanol, and dichloromethane. Sparingly soluble in water. |
| pKa | The pyrrolidine nitrogen is basic, with an estimated pKa of the conjugate acid around 8-9. |
Applications in Drug Development and Research
The 1-(3-Chloro-benzyl)-pyrrolidin-3-ol scaffold holds significant potential in medicinal chemistry due to the established biological activities of related pyrrolidine derivatives.
Central Nervous System (CNS) Disorders
Substituted pyrrolidines are known to exhibit a range of CNS activities, including anticonvulsant and analgesic properties.[8][9] The structural features of 1-(3-Chloro-benzyl)-pyrrolidin-3-ol make it a candidate for investigation in these areas.
Enzyme Inhibition
The pyrrolidine core is present in numerous enzyme inhibitors.[1] Depending on the stereochemistry and further functionalization, derivatives of this molecule could be explored as inhibitors for various enzyme targets.
Antimicrobial and Anticancer Research
The pyrrolidine scaffold is a common feature in compounds with antimicrobial and anticancer activities.[1] The introduction of a chlorobenzyl group can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.
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Caption: Potential research applications of 1-(3-Chloro-benzyl)-pyrrolidin-3-ol.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(3-Chloro-benzyl)-pyrrolidin-3-ol. Chlorinated organic compounds can have varying levels of toxicity.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.[10]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
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